molecular formula C12H21NO2 B2614259 N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 1351598-77-0

N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide

Cat. No.: B2614259
CAS No.: 1351598-77-0
M. Wt: 211.305
InChI Key: YWCSYMAIWSGUOZ-UHFFFAOYSA-N
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Description

N-(2-Cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclohexyl-hydroxyethyl substituent attached to the carboxamide nitrogen. Cyclopropanecarboxamides are widely explored in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to interact with diverse biological targets, including kinases, receptors, and enzymes . The cyclohexyl-hydroxyethyl group in this compound may enhance lipophilicity and influence binding affinity, as seen in structurally related molecules targeting neuroinflammatory pathways and kinase inhibition .

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-11(9-4-2-1-3-5-9)8-13-12(15)10-6-7-10/h9-11,14H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCSYMAIWSGUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide typically involves the reaction of cyclohexylamine with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted cyclopropanecarboxamides .

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity: The target compound’s cyclohexyl-hydroxyethyl group contrasts with aromatic pyridinyl, cyanophenyl, or sulfanyl-phenyl groups in analogs. Bulky substituents like cyclohexyl may enhance membrane permeability but reduce synthetic yields compared to simpler groups (e.g., compound 24: 79% yield vs. compound 22: 58%) .
  • Synthetic Complexity : Multi-step syntheses (e.g., Tozasertib Lactate) often involve coupling cyclopropanecarboxamide with heterocyclic moieties, requiring specialized reagents like hydroxylamine hydrochloride or boronic acids .

Kinase Inhibition

  • GSK-3β/IKK2 Dual Inhibitors: Derivatives like compound 29 (IC50: nanomolar range) demonstrate that pyridinyl substitutions enhance kinase binding, whereas the target compound’s cyclohexyl group may favor hydrophobic interactions in similar targets .
  • Antineoplastic Agents : Tozasertib Lactate incorporates a cyclopropanecarboxamide scaffold linked to a pyrimidinyl-sulfanyl group, showing efficacy in cancer therapy via Aurora kinase inhibition .

Neuroprotective and Anti-inflammatory Effects

  • Compound 27 (N-(4-(4-(N′-Hydroxycarbamimidoyl)phenyl)pyridin-2-yl)-cyclopropanecarboxamide) exhibits anti-neuroinflammatory activity, suggesting that carboxamide derivatives with polar groups (e.g., hydroxycarbamimidoyl) optimize blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Cyclopropane rings resist oxidative metabolism, whereas hydroxyethyl groups may introduce sites for glucuronidation, affecting half-life .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, which contributes to its unique chemical properties. The hydroxyethyl group is significant for its ability to form hydrogen bonds, enhancing interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Interaction : It can also act on enzymes, potentially altering their catalytic functions, which may lead to changes in metabolic processes.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it could have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antitumor Potential : Investigations are ongoing into its ability to inhibit tumor growth by targeting specific oncogenic pathways .

Case Studies and Experimental Data

Several studies have focused on the biological effects of this compound:

  • In vitro Studies :
    • A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines. The IC50 values varied based on the cell type, indicating selective activity against certain tumors .
    • Mechanistic studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy .
  • In vivo Studies :
    • Animal models treated with the compound showed a reduction in tumor size compared to control groups. This effect was linked to the modulation of signaling pathways associated with cell survival and proliferation .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced inflammatory markers
AntitumorInhibited growth in cancer cell lines
Induction of apoptosisIncreased caspase activity

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